2-(Chloromethoxy)acetic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethoxy)acetic Acid Ethyl Ester is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . It is used primarily in research settings, particularly in the field of proteomics . This compound is known for its role in the preparation of antiviral acyclonucleosides and their metabolites .

準備方法

The synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves the reaction of ethyl glycolate with thionyl chloride to form ethyl chloroacetate, which is then reacted with sodium methoxide to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反応の分析

2-(Chloromethoxy)acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

Antiviral Agents : One of the primary applications of 2-(Chloromethoxy)acetic Acid Ethyl Ester is in the synthesis of antiviral nucleosides. It serves as an important intermediate in the preparation of acyclonucleosides, which are crucial in the treatment of viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Intermediate for Drug Synthesis : This compound is also utilized as a key intermediate in the synthesis of various pharmaceutical active ingredients (APIs). Its role in drug development highlights its importance in medicinal chemistry .

Chemical Synthesis Applications

In addition to its pharmaceutical uses, this compound is employed in:

- Organic Synthesis : It acts as a reagent in organic synthesis pathways, facilitating the formation of more complex molecules.

- Chemical Research : Researchers utilize this compound for developing new chemical entities and studying reaction mechanisms due to its reactive chloromethoxy group .

Case Study 1: Antiviral Drug Development

A study demonstrated that derivatives of this compound exhibit potent activity against HSV. The synthesis involved multiple steps where this compound served as a precursor for more complex antiviral agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound highlighted methods that enhance yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis were explored to improve efficiency .

Safety and Handling Considerations

While working with this compound, safety precautions must be taken due to its potential hazards:

- Toxicity : The compound is harmful if ingested and can cause skin irritation .

- Handling : Proper protective equipment should be used when handling this chemical to mitigate exposure risks.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral nucleosides | Key intermediate for drug development |

| Organic Synthesis | Reagent for chemical reactions | Facilitates formation of complex molecules |

| Chemical Research | Developing new chemical entities | Studying reaction mechanisms |

| Safety Considerations | Toxicity and handling precautions | Harmful if ingested; causes skin irritation |

作用機序

The mechanism of action of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by replacing the chlorine atom with various nucleophiles . This property makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules for research purposes .

類似化合物との比較

2-(Chloromethoxy)acetic Acid Ethyl Ester can be compared with other similar compounds, such as:

Ethyl chloroacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.

Methyl chloroacetate: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

2-(Bromomethoxy)acetic Acid Ethyl Ester: Similar but with a bromine atom instead of chlorine, which can lead to different reactivity and reaction conditions.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and methoxy groups, making it a valuable intermediate in various synthetic pathways .

生物活性

2-(Chloromethoxy)acetic Acid Ethyl Ester, also known as ethyl 2-(chloromethoxy)acetate, is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethoxy group that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

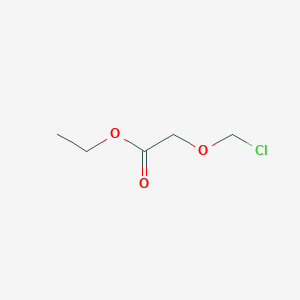

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of an ethyl ester group attached to a chloromethoxy acetic acid moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cell membrane integrity.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting cell proliferation signals.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzymatic pathways |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Anticancer Properties : In vitro experiments demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

- Enzyme Interaction Studies : Computational modeling and biochemical assays revealed that this compound interacts with specific enzymes involved in metabolic processes, suggesting a role in drug metabolism and potential therapeutic applications .

特性

IUPAC Name |

ethyl 2-(chloromethoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWPLIBOXOWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。